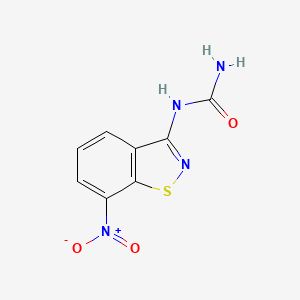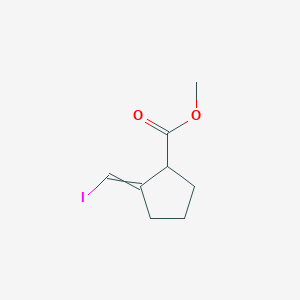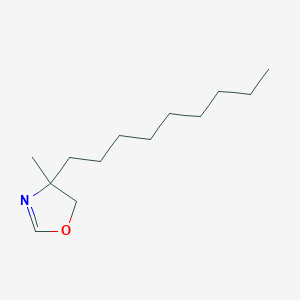
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a nonyl group and a methyl group attached to the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and results in the formation of oxazolines, which can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazoles often employs continuous flow processes to enhance safety and efficiency. For example, the use of a packed reactor containing manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in medicinal and industrial applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical compounds for its therapeutic potential.
Industry: Utilized in the production of polymers and as ligands in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, facilitating non-covalent interactions that result in its biological effects . These interactions can modulate various biochemical pathways, leading to its diverse therapeutic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoline: A five-membered heterocyclic compound with similar structural features.
Isoxazoline: An isomer of oxazoline with adjacent oxygen and nitrogen atoms.
Thiazole: A heterocyclic compound with sulfur instead of oxygen.
Uniqueness
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its nonyl and methyl groups contribute to its lipophilicity and enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
113303-85-8 |
|---|---|
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
4-methyl-4-nonyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-10-13(2)11-15-12-14-13/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
KDOWNJAYVKQLLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1(COC=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



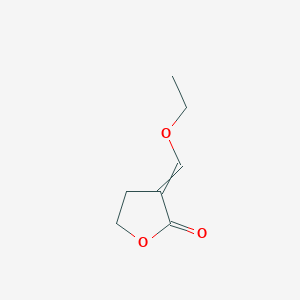

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
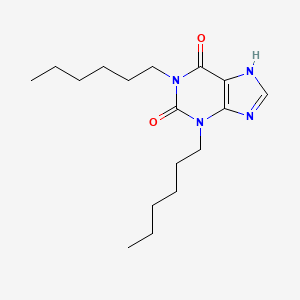
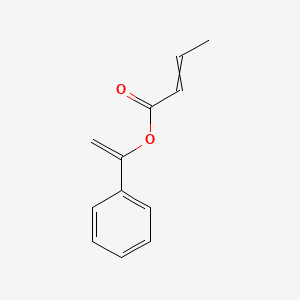
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
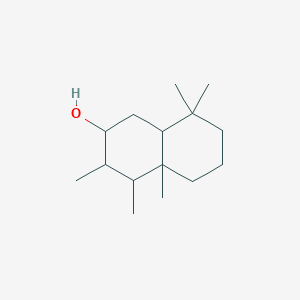
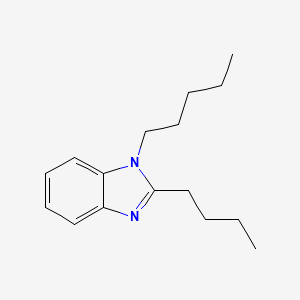
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
